Soyasapogenol A

概要

説明

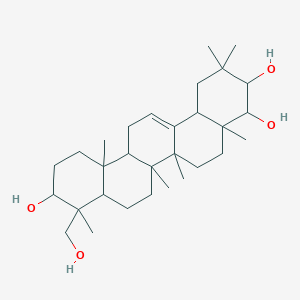

Soyasapogenol A is a pentacyclic triterpenoid compound derived from soybeans. It is an aglycone of group A saponins, which are known for their influence on the flavor of soy products. This compound is characterized by its oleanane skeleton with hydroxy groups at the 3β, 21β, 22β, and 24-positions .

準備方法

合成経路と反応条件: ソヤサポゲノールAの調製は、通常、大豆種子からの抽出を伴います。抽出プロセスには、大豆サンプルの凍結、それに続く真空乾燥および溶媒抽出が含まれます . 高静水圧処理も、大豆中のソヤサポゲノールAの含有量を変更するために使用されてきました .

工業的生産方法: ソヤサポゲノールAの工業的生産は、主に大豆からの抽出に基づいています。このプロセスは、溶媒を使用して大豆マトリックスから化合物を抽出し、それに続く精製工程でソヤサポゲノールAを分離することを含みます .

化学反応の分析

Phase I Metabolic Reactions

Phase I modifications involve structural alterations through oxidation, dehydration, and reduction. Key transformations include:

-

Oxidation : Addition of oxygen atoms, forming metabolites like M5 (C₃₀H₅₀O₅, m/z 491.3742) .

-

Dehydration : Loss of water molecules, exemplified by M2 (C₃₀H₄₈O₃, m/z 457.3678) .

-

Reduction : Hydrogenation reactions, producing M6 (C₃₀H₅₂O₄, m/z 477.3931) .

These reactions enhance the compound’s polarity, facilitating subsequent Phase II conjugation.

Phase II Metabolic Reactions

Conjugation with endogenous molecules further modifies soyasapogenol A:

-

Sulfation : Addition of a sulfate group (SO₃), observed in M14 (C₃₀H₅₀O₈S, m/z 571.3298) .

-

Glucuronidation : Formation of gluconaldehyde acidified metabolites like M15 (C₃₆H₆₀O₁₀, m/z 653.4253) .

-

Cysteine Conjugation : Binding to cysteine or acetylcysteine, as seen in M7 (C₃₅H₅₇NO₇S, m/z 636.3946) and M9 (C₃₅H₅₅NO₆S, m/z 618.3851) .

Interconversion to Structural Analogues

This compound is enzymatically converted to soyasapogenols B and E during metabolism, indicating reversible hydroxylation or epoxidation steps . This bioconversion expands its metabolic versatility.

Key Metabolites and Pathways

The table below summarizes identified metabolites and their transformation pathways:

| Metabolite | Molecular Formula | [M + H]⁺ (m/z) | Metabolic Pathway |

|---|---|---|---|

| M0 | C₃₀H₅₀O₄ | 475.3803 | Prototype |

| M2 | C₃₀H₄₈O₃ | 457.3678 | Dehydration |

| M5 | C₃₀H₅₀O₅ | 491.3742 | Oxidation |

| M7 | C₃₅H₅₇NO₇S | 636.3946 | Cysteine conjugation |

| M14 | C₃₀H₅₀O₈S | 571.3298 | Sulfation |

| M15 | C₃₆H₆₀O₁₀ | 653.4253 | Reduction + gluconaldehyde acidification |

Data derived from UPLC–Q-TOF–MS/MS analyses of rat bile .

Pharmacokinetic Insights

-

Bioavailability : Exceeds 60% in rats, with rapid absorption (Tₘₐₓ = 2 hours) .

-

Clearance : Ranges from 0.112–0.394 L/h/kg, dose-dependent .

Structural Determinants of Reactivity

The hydroxyl groups at positions C-3β, C-21β, and C-22β are primary sites for metabolic modifications . The oleanane skeleton’s double bond (C12–C13) may facilitate dehydrogenation or epoxidation under specific conditions.

科学的研究の応用

Chemistry: It is used as a precursor for the synthesis of other triterpenoid compounds.

Medicine: The compound has demonstrated anti-inflammatory, anti-allergic, and cardio-protective properties.

作用機序

ソヤサポゲノールAは、複数の分子標的と経路を通じてその効果を発揮します。

癌治療: これはCARFタンパク質を標的にし、p21WAF1の上方制御とサイクリン依存性キナーゼの下方制御につながり、細胞周期停止とアポトーシスをもたらします.

6. 類似の化合物との比較

ソヤサポゲノールAは、その特定の構造と生物学的活性のために、トリテルペノイドの中で独特です。類似の化合物には以下が含まれます。

ソヤサポゲノールB: 大豆由来のもう1つのトリテルペノイドであり、類似したしかし異なる生物学的活性を持っています.

ウルソール酸: 抗炎症作用と抗癌作用を持つトリテルペノイド.

オレアノール酸: 肝保護作用と抗糖尿病作用で知られています.

類似化合物との比較

Soyasapogenol A is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include:

Soyasapogenol B: Another triterpenoid from soybeans with similar but distinct biological activities.

Ursolic Acid: A triterpenoid with anti-inflammatory and anti-cancer properties.

Oleanolic Acid: Known for its hepatoprotective and anti-diabetic effects.

This compound stands out due to its potent anti-cancer activity and its role in improving the quality of soy-based foods .

特性

IUPAC Name |

9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,10-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-25(2)16-19-18-8-9-21-27(4)12-11-22(32)28(5,17-31)20(27)10-13-30(21,7)29(18,6)15-14-26(19,3)24(34)23(25)33/h8,19-24,31-34H,9-17H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDWAYFUFNQLRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)O)C)C)C)(C)CO)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Soyasapogenol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

508-01-0 | |

| Record name | Soyasapogenol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

308 - 312 °C | |

| Record name | Soyasapogenol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Soyasapogenol A?

A1: this compound has the molecular formula C30H50O4 and a molecular weight of 474.72 g/mol. [, ]

Q2: How is this compound structurally characterized?

A2: this compound is characterized by spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques help determine its structure, including the position of functional groups and the connectivity of atoms. [, , , , , ]

Q3: Where is this compound primarily found within the soybean seed?

A3: this compound is mainly concentrated in the axis of the seed, with lower concentrations found in the cotyledons and seed coat. [, ]

Q4: How does the distribution of this compound differ within a soybean seedling?

A4: In soybean seedlings, the root (radicle) contains the highest concentration of this compound, while the plumule shows the highest concentration of Soyasapogenol B. []

Q5: How is this compound biosynthesized in soybeans?

A5: this compound is synthesized from 2,3-oxidosqualene through a series of enzymatic reactions. β-amyrin is a key intermediate in this pathway. A cytochrome P450 monooxygenase, specifically CYP72A69 encoded by the Sg-5 gene, is responsible for hydroxylating the precursor to form this compound. [, , ]

Q6: Are there any genetic variations affecting this compound content in soybeans?

A6: Yes, several genes influence this compound content and composition. The Sg-1 locus controls the terminal sugar species attached to this compound, influencing bitterness. The Sg-5 gene, encoding CYP72A69, plays a crucial role in this compound biosynthesis. Mutations in Sg-5 can lead to a lack of group A saponins, including those containing this compound. [, , , ]

Q7: What are the reported biological activities of this compound?

A7: this compound has been shown to possess anti-tumor activity against colon cancer cells (HT-29) in vitro. It exhibits a stronger inhibitory effect compared to its glycosylated counterparts, the group A soyasaponins. [, ]

Q8: How does the activity of this compound compare to Soyasapogenol B?

A8: this compound generally exhibits lower bioactivity compared to soyasapogenol B. For example, this compound shows significantly less anti-HSV-1 activity than soyasapogenol B. This difference in activity might be due to the presence of a hydroxyl group at the C-21 position in this compound. [, ]

Q9: Are there potential applications of this compound in the food industry?

A9: While this compound contributes to the undesirable taste of soy products, research is ongoing to modify its structure or reduce its content in soybeans to improve palatability. This could be achieved through breeding programs targeting specific genes involved in this compound biosynthesis, such as Sg-5. [, , ]

Q10: Are there any known methods for modifying this compound to enhance its bioactivity?

A10: Microbial transformation of this compound has been explored to generate derivatives with potentially improved bioactivity, particularly anti-inflammatory properties. [, ]

Q11: What are the key areas for future research on this compound?

A11: Further research is needed to fully understand the biosynthesis and regulation of this compound in soybeans. Investigating the structure-activity relationship of this compound and its derivatives could lead to the development of novel compounds with improved taste and enhanced bioactivity. Additionally, exploring the potential use of this compound as a platform for developing new therapeutics through chemical modification or biotransformation holds promise. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。